DX600 Tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

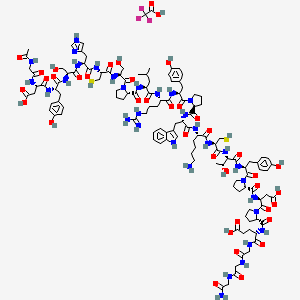

2D Structure

Properties

Molecular Formula |

C123H169F3N32O39S2 |

|---|---|

Molecular Weight |

2841.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C121H168N32O37S2.C2HF3O2/c1-61(2)42-77(140-113(183)91-20-13-41-153(91)120(190)86(57-155)146-110(180)87(58-191)148-107(177)80(47-68-51-126-60-133-68)139-109(179)85(56-154)145-105(175)78(43-64-22-28-69(158)29-23-64)138-108(178)81(48-98(167)168)134-96(164)55-128-63(4)157)104(174)136-75(17-9-37-127-121(124)125)102(172)142-82(44-65-24-30-70(159)31-25-65)117(187)150-38-11-19-90(150)114(184)141-79(46-67-50-129-73-15-6-5-14-72(67)73)106(176)135-74(16-7-8-36-122)103(173)147-88(59-192)111(181)149-100(62(3)156)116(186)144-83(45-66-26-32-71(160)33-27-66)118(188)151-39-12-21-92(151)115(185)143-84(49-99(169)170)119(189)152-40-10-18-89(152)112(182)137-76(34-35-97(165)166)101(171)132-54-95(163)131-53-94(162)130-52-93(123)161;3-2(4,5)1(6)7/h5-6,14-15,22-33,50-51,60-62,74-92,100,129,154-156,158-160,191-192H,7-13,16-21,34-49,52-59,122H2,1-4H3,(H2,123,161)(H,126,133)(H,128,157)(H,130,162)(H,131,163)(H,132,171)(H,134,164)(H,135,176)(H,136,174)(H,137,182)(H,138,178)(H,139,179)(H,140,183)(H,141,184)(H,142,172)(H,143,185)(H,144,186)(H,145,175)(H,146,180)(H,147,173)(H,148,177)(H,149,181)(H,165,166)(H,167,168)(H,169,170)(H4,124,125,127);(H,6,7)/t62-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,100+;/m1./s1 |

InChI Key |

ZFSBCBZLOWIFOF-KCBXVUPGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)NC(CC(=O)O)C(=O)N7CCCC7C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC9=CNC=N9)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of DX600 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DX600 is a potent and selective synthetic peptide inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways. The trifluoroacetate (TFA) salt of DX600 is a common formulation resulting from the purification process of the peptide.[1]

Mechanism of Action: A Dual Approach to ACE2 Inhibition

DX600 exhibits a unique, mixed competitive and non-competitive mechanism of inhibition against ACE2.[2][3][4] This dual mechanism suggests that DX600 binds to both the active site and an allosteric site on the ACE2 enzyme. The peptide was discovered through the screening of constrained peptide libraries displayed on phage.[2][3][4][5]

The binding of DX600 to ACE2 is characterized by a strong affinity in the nanomolar range.[6] The core binding motif within the DX600 peptide sequence, PxRxxPW, interacts with the catalytic site of ACE2.[6] This interaction is further stabilized by a disulfide bridge within the DX600 peptide, which creates a constrained cyclic structure, enhancing its binding affinity and stability.[6]

Biochemical assays have confirmed that DX600 is not hydrolyzed by ACE2 and demonstrates high specificity, with no inhibitory activity against the homologous Angiotensin-Converting Enzyme (ACE).[2][3] This specificity makes DX600 a valuable tool for selectively studying the physiological and pathological roles of ACE2.

Quantitative Data Summary

The inhibitory potency and binding affinity of DX600 for ACE2 have been quantified across various studies and species. The following tables summarize these key quantitative parameters.

| Parameter | Value | Species/Source | Reference |

| Ki | 2.8 nM | Recombinant Human ACE2 | [2][3][4][5] |

| 200 nM | Human ACE2 | [6] | |

| 1,200 nM | Murine ACE2 | [6] | |

| KD | 1.3 nM | Human ACE2 | |

| 69.8 µM | Mouse ACE2 | [7] | |

| IC50 | 8 nM | Human ACE2 (substrate: Ang I) | [4] |

Table 1: Inhibitory Constants and Dissociation Constants of DX600 for ACE2.

| Study Type | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| In vivo ACE2 Inhibition | Male C57BL/6J mice | 1 mg/kg | Intraperitoneal (i.p.) | No significant effect on serum or kidney ACE2 activity | [8] |

| In vivo Imaging | A549 xenograft BALB/c nude mice | 1.85 MBq (radiolabeled) | Tail vein injection | Tumor uptake observed | [9] |

Table 2: In Vivo Experimental Data for DX600 and its Derivatives.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes associated with DX600, the following diagrams have been generated using the DOT language.

Caption: DX600 inhibits ACE2, a key enzyme in the Renin-Angiotensin System.

Caption: Workflow for the discovery of DX600 via phage display.

Caption: Mixed competitive and non-competitive inhibition of ACE2 by DX600.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of DX600.

Phage Display for Peptide Inhibitor Discovery

The discovery of DX600 was achieved through the screening of constrained peptide libraries displayed on M13 filamentous phage.[2][3][4]

-

Library Construction: Six constrained peptide libraries were constructed.

-

Target Immobilization: FLAG-tagged ACE2 was used as the target protein and immobilized on a solid support.

-

Biopanning: The phage display libraries were incubated with the immobilized ACE2 target.

-

Washing: Unbound phage particles were removed through a series of washing steps.

-

Elution: Specifically bound phage were eluted from the target.

-

Amplification: The eluted phage were amplified by infecting E. coli.

-

Iterative Selection: The amplified phage pool was subjected to further rounds of biopanning to enrich for high-affinity binders.

-

Clone Characterization: Individual phage clones from the enriched pool were isolated, and the DNA encoding the displayed peptides was sequenced to identify the peptide inhibitors.

ACE2 Inhibition Assay

The inhibitory activity of DX600 on ACE2 was determined using a fluorogenic substrate-based assay.[10][11][12]

-

Reagents:

-

Recombinant human ACE2 enzyme.

-

DX600 peptide at various concentrations.

-

Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 600 mM NaCl, 10 µM ZnCl₂).

-

-

Procedure:

-

In a 96-well plate, DX600 was pre-incubated with the ACE2 enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction was initiated by adding the fluorogenic substrate to each well.

-

The fluorescence intensity was measured over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

-

The rate of substrate hydrolysis was calculated from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of DX600.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Enzyme Kinetic Analysis

To determine the mode of inhibition, steady-state enzyme kinetic analysis was performed.[2][3][4]

-

Procedure:

-

The ACE2 inhibition assay was performed as described above, with varying concentrations of both the substrate and DX600.

-

Initial reaction velocities were measured for each combination of substrate and inhibitor concentration.

-

The data were plotted using a Dixon plot (1/velocity vs. inhibitor concentration) and a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to determine the type of inhibition and to calculate the inhibition constant (Ki).

-

In Vivo Studies in Animal Models

In vivo studies have been conducted to evaluate the biodistribution and efficacy of DX600 and its derivatives, often in the context of developing imaging agents.

-

Animal Models:

-

Administration and Dosage:

-

Analysis:

-

Following administration, serum and tissue samples were collected to measure ACE2 activity using the in vitro assay described above.

-

For imaging studies, positron emission tomography (PET) scans were performed to visualize the biodistribution of the radiolabeled peptide.

-

Ex vivo biodistribution was confirmed by measuring the radioactivity in harvested organs.

-

Conclusion

DX600 TFA is a highly potent and selective peptide inhibitor of ACE2, acting through a mixed competitive and non-competitive mechanism. Its well-characterized in vitro and emerging in vivo profile make it an invaluable research tool for elucidating the multifaceted roles of ACE2 in health and disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments involving this important molecule.

References

- 1. Dose dependent pharmacokinetics, tissue distribution, and anti-tumor efficacy of a humanized monoclonal antibody against DLL4 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Murine Recombinant ACE2: Effect on Angiotensin II Dependent Hypertension and Distinctive ACE2 Inhibitor Characteristics on rodent and human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Angiotensin-Converting Enzyme 2 Expression In Vivo with Novel 68Ga-Labeled Peptides Originated from the Coronavirus Receptor-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Foundational Research on the Interaction of DX600 Tfa and Angiotensin-Converting Enzyme 2 (ACE2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning the interaction between DX600 Tfa, a selective peptide inhibitor, and Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical enzyme in the renin-angiotensin system and notably serves as the primary entry receptor for the SARS-CoV-2 virus.[1][2][3] Understanding the molecular interplay between inhibitors like DX600 and ACE2 is paramount for the development of novel therapeutics, particularly in the context of cardiovascular diseases and viral infections.[1][4]

Core Interaction and Mechanism of Action

DX600 is a 26-amino acid cysteine disulfide-constrained peptide that demonstrates a high binding affinity for ACE2.[1] Its mechanism of inhibition is unique, exhibiting characteristics of both competitive and non-competitive modes.[5] The structural integrity of DX600, including an intramolecular disulfide bond, allows it to form a stable complex with amino acid residues within the active site or a binding pocket of the ACE2 protein.[1] This selective binding does not extend to the homologous Angiotensin-Converting Enzyme (ACE), highlighting the specificity of DX600 for ACE2.[6][7]

The interaction of DX600 with ACE2 has been leveraged in various research applications, including the development of radiolabeled tracers for molecular imaging to visualize the expression and distribution of ACE2 in tissues and cells.[1][8]

Quantitative Analysis of the DX600-ACE2 Interaction

The binding affinity and inhibitory potency of DX600 and its derivatives have been quantified across multiple studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line/System | Notes |

| Ki | 2.8 nM | Not specified | High binding affinity towards ACE2.[1] |

| KD | 1.3 nM | Not specified | Selective for ACE2, does not cross-react with ACE.[6] |

| KD | 83-113 nM | HEK-ACE2 cells | For various radiolabeled DX600 peptides.[1] |

| KD | ~100 nM | Not specified | For DX600-based radiopeptides.[5][8] |

| KD | 66 ± 1 nM | HEK293-hACE2 cells | At 4°C.[8] |

| KD | 100 nM | Not specified | Parent DX600.[8] |

| KD | 143 ± 1 nM | HEK293-hACE2 cells | For 64Cu-HZ20 (a DX600-based radiotracer) at 37°C.[8] |

| Parameter | Concentration | Inhibition | Cell Line/System |

| pIC50 | 8.0 | 47% inhibition of rhACE2 activity | Recombinant Human ACE2 |

| IC50 | 0.235 ± 0.01 μg·mL⁻¹ | 40.36% - 94.14% inhibition (over 0.1-100 μg·mL⁻¹) | Not specified |

| Inhibition | 1 μM | 47% | Recombinant Human ACE2 |

| Inhibition | 10 μM | 42% | Human Mononuclear Cells (MNCs) |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of the DX600-ACE2 interaction.

ACE2 Binding Assay (Saturation Binding)

This protocol outlines a typical saturation binding assay to determine the binding affinity (KD) of a ligand like DX600 to ACE2 expressed on cells.

-

Cell Culture : Human Embryonic Kidney (HEK293) cells stably transfected to express human ACE2 (HEK293-hACE2) and wild-type HEK293 cells (as a negative control) are cultured under standard conditions.

-

Ligand Preparation : A radiolabeled derivative of DX600 (e.g., with ⁶⁴Cu or ⁶⁸Ga) is prepared and purified.

-

Assay Setup :

-

Cells are harvested, counted, and resuspended in a binding buffer.

-

A constant number of cells are incubated with increasing concentrations of the radiolabeled DX600 analog.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled DX600.

-

-

Incubation : The reaction is incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand : The incubation mixture is rapidly filtered through a glass fiber filter to separate the cells (with bound ligand) from the unbound ligand. The filters are then washed with ice-cold buffer.

-

Quantification : The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding data is then plotted against the concentration of the radiolabeled ligand and fitted to a one-site binding model to determine the KD and Bmax (maximum number of binding sites).

ACE2 Enzymatic Activity Assay

This protocol describes a method to measure the enzymatic activity of ACE2 and the inhibitory effect of DX600.

-

Reagents :

-

Recombinant human ACE2 (rhACE2).

-

A fluorogenic ACE2 substrate.

-

This compound at various concentrations.

-

Assay buffer.

-

-

Assay Procedure :

-

In a microplate, rhACE2 is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time.

-

The enzymatic reaction is initiated by adding the fluorogenic ACE2 substrate.

-

The plate is incubated at 37°C, protected from light.

-

-

Measurement : The fluorescence intensity is measured at appropriate excitation and emission wavelengths at multiple time points.

-

Data Analysis : The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percentage of ACE2 activity inhibition is calculated for each DX600 concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: DX600 Inhibition of SARS-CoV-2 Entry

The following diagram illustrates the mechanism by which DX600 inhibits the entry of SARS-CoV-2 into host cells by blocking the interaction between the viral spike protein and the ACE2 receptor.

Experimental Workflow: ACE2 Binding Assay

This diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of DX600 for ACE2.

Logical Relationship: DX600 Inhibition Mechanism

This diagram illustrates the dual competitive and non-competitive inhibitory action of DX600 on ACE2.

References

- 1. researchgate.net [researchgate.net]

- 2. The Repurposed ACE2 Inhibitors: SARS-CoV-2 Entry Blockers of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of ACE2‐Spike Interaction by an ACE2 Binder Suppresses SARS‐CoV‐2 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

DX600 Tfa: A Technical Guide to its High-Affinity Binding with ACE2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide inhibitor DX600 Trifluoroacetate (Tfa) to Angiotensin-Converting Enzyme 2 (ACE2). DX600 has been identified as a potent and selective inhibitor of ACE2, a key enzyme in the renin-angiotensin system and the cellular receptor for the SARS-CoV-2 virus. This document consolidates quantitative binding data, details experimental methodologies, and visualizes the molecular interactions and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of DX600 and its derivatives to ACE2 has been characterized using various experimental setups. The following table summarizes the key quantitative data from multiple studies.

| Compound | Binding Constant | Value | Assay Conditions | Reference |

| DX600 | Ki | 2.8 nM | Fluorogenic synthetic peptide assays | [1][2] |

| DX600 | KD | 1.3 nM | Not specified | [3][4] |

| [67Ga]Ga-DOTA-DX600 | KD | 98 ± 10 nM | HEK-ACE2 cells | [5] |

| [67Ga]Ga-NODAGA-DX600 | KD | 83 ± 19 nM | HEK-ACE2 cells | [5] |

| [67Ga]Ga-HBED-CC-DX600 | KD | 113 ± 17 nM | HEK-ACE2 cells | [5] |

| 64Cu-HZ20 (DX600-based) | KD | 143 ± 1 nM | HEK293-hACE2 cells at 37°C | [6] |

| 64Cu-HZ20 (DX600-based) | KD | 66 ± 1 nM | HEK293-hACE2 cells at 4°C | [6] |

| DX600 | IC50 | 0.235 ± 0.01 µg·mL-1 | Enzymatic activity assay | [7] |

Mechanism of Action

DX600 exhibits a mixed competitive and non-competitive mechanism of inhibition against ACE2.[2] This dual-action mechanism involves the peptide binding to the catalytic site of ACE2, as well as to an allosteric site, thereby effectively inhibiting the enzyme's activity.[8] The specificity of DX600 is noteworthy, as it does not show significant inhibition of ACE1 at concentrations up to 100 μM.

Experimental Methodologies

The determination of the binding affinity of DX600 to ACE2 has been accomplished through several key experimental protocols.

Phage Display Technology for Inhibitor Discovery

The initial discovery of DX600 was facilitated by the screening of constrained peptide libraries displayed on phage.[2]

In Vitro Binding and Uptake Assays with Radiolabeled DX600

To characterize the binding of DX600 derivatives in a cellular context, in vitro experiments are performed using cells engineered to express ACE2.

Molecular Interaction and Inhibition

DX600 is a cyclic peptide that selectively binds to ACE2. The structural basis of this interaction involves a disulfide bridge within the peptide, which constrains its conformation and presents a specific sequence motif to the catalytic site of ACE2.[8]

References

- 1. Angiotensin I Converting Enzyme 2 (ACE-2) Inhibitor, DX 600 - 0.1 mg [eurogentec.com]

- 2. Novel peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A tool for nuclear imaging of the SARS-CoV-2 entry receptor: molecular model and preclinical development of ACE2-selective radiopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Initial Safety and Toxicity Profile of DX600 Tfa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the initial safety and toxicity profile of DX600 trifluoroacetate (Tfa). DX600 is a selective peptidic inhibitor of angiotensin-converting enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system and the cellular entry receptor for SARS-CoV-2.[1][2] The information presented herein is compiled from publicly available material safety data sheets (MSDS), preclinical imaging studies, and literature on the trifluoroacetate (Tfa) counter-ion. It is important to note that comprehensive, dedicated toxicology studies on DX600 Tfa are not widely published.

Physicochemical Properties and Handling

This compound is a synthetic cyclic peptide.[1] For experimental use, it is typically supplied as a lyophilized powder.

Table 1: Physicochemical and Storage Information

| Property | Value | Reference |

| Molecular Formula | C123H169F3N32O39S2 | [2] |

| Molecular Weight | 2841.0 g/mol | [2] |

| Solubility | DMSO (10 mM), Water (100 mg/mL with ultrasonication) | [2][3] |

| Storage (Powder) | -20°C for up to three years | [2][3] |

| Storage (Solvent) | -80°C for up to one year | [2][3] |

Hazard Identification and Precautionary Measures

Material Safety Data Sheets (MSDS) for this compound classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Standard laboratory precautions should be observed when handling this compound.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Statement | Code | Reference |

| Hazard Statement | Harmful if swallowed. | H302 | [4] |

| Hazard Statement | Very toxic to aquatic life with long lasting effects. | H410 | [4] |

| Precautionary Statement | Wash skin thoroughly after handling. | P264 | [4] |

| Precautionary Statement | Do not eat, drink or smoke when using this product. | P270 | [4] |

| Precautionary Statement | Avoid release to the environment. | P273 | [4] |

| Precautionary Statement | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301 + P312 | [4] |

Preclinical Safety and Biodistribution Data

Preclinical studies have primarily focused on radiolabeled DX600 derivatives for in vivo imaging of ACE2 expression. These studies provide some initial insights into the biodistribution and clearance of the DX600 peptide.

A study on Al¹⁸F-DX600-BCH, a radiolabeled version of DX600, in mice and rats showed rapid blood clearance.[5][6] The distribution and clearance half-lives in mice were 2.12 minutes and 25.31 minutes, respectively.[5][6] High accumulation was observed in the kidneys, with specific uptake in the testes of rats.[5][6] In a pilot clinical study with Al¹⁸F-DX600-BCH involving 10 volunteers, no significant changes in vital signs were observed.[6]

Another study using ⁶⁸Ga-cyc-DX600 in mice also demonstrated rapid metabolic clearance, largely completed within 60 minutes.[7]

Table 3: Summary of Preclinical Pharmacokinetic and Biodistribution Data for DX600 Derivatives

| Compound | Animal Model | Key Findings | Reference |

| Al¹⁸F-DX600-BCH | Mice | Rapid blood clearance (t½ distribution = 2.12 min, t½ clearance = 25.31 min). | [5][6] |

| Al¹⁸F-DX600-BCH | Rats | High accumulation in the kidneys and specific uptake in the testes. | [5][6] |

| ⁶⁸Ga-cyc-DX600 | Mice | Metabolic clearance largely complete within 60 minutes. Tracer uptake was dependent on ACE2 expression. | [7] |

Experimental Protocol: In Vitro Stability of Al¹⁸F-DX600-BCH

The in vitro stability of Al¹⁸F-DX600-BCH was assessed by incubating the compound in brine for 4 hours. The radiochemical purity was analyzed at various time points to determine its stability.[5]

Experimental Protocol: Pharmacokinetic Analysis of Al¹⁸F-DX600-BCH in Mice

Normal Kunming (KM) mice were used for the pharmacokinetic study. Following administration of Al¹⁸F-DX600-BCH, blood samples were collected at different time points. The radioactivity in whole blood was measured using a γ-counter to generate the pharmacokinetic curve and determine the half-lives of distribution and clearance.[5]

Considerations for the Trifluoroacetate (TFA) Counter-Ion

DX600 is often supplied as a trifluoroacetate (TFA) salt, which is a common result of the solid-phase peptide synthesis and purification process.[8][9] It is crucial for researchers to consider the potential biological effects of the TFA counter-ion itself, as it can influence experimental outcomes.

Regulatory agencies tend to view TFA salts less favorably than other salt forms, such as acetate or hydrochloride, due to potential toxicity concerns.[10] Studies have shown that TFA salts can suppress the proliferation of certain cell types, including osteoblasts and chondrocytes, in a dose-dependent manner.[10][11] Conversely, in some instances, TFA has been observed to induce cell growth.[11]

The liver has been identified as a target organ for TFA toxicity in animal studies, with effects such as mild liver hypertrophy observed after repeated oral administration of high doses.[12][13][14] However, the acute toxicity of TFA is considered to be low.[11][14]

For in vivo studies or potential therapeutic development, it is often recommended to exchange the TFA salt for a more biocompatible counter-ion like acetate or hydrochloride.[8][9]

Mechanism of Action and Potential Off-Target Effects

DX600 is a selective inhibitor of ACE2, with a reported Ki of 2.8 nM for recombinant human ACE2 and over 100-fold selectivity against ACE.[2] Its mechanism of inhibition is described as a unique combination of competitive and non-competitive modes.[1] The cyclic structure of DX600 is crucial for its binding to the catalytic site of ACE2.[1]

Diagram: DX600 Mechanism of Action

Caption: Mechanism of DX600 inhibition of the ACE2 enzyme.

Given its high selectivity for ACE2, off-target effects are theoretically minimized. However, comprehensive screening against a panel of other enzymes and receptors has not been detailed in the available literature.

Summary and Future Directions

The current safety and toxicity data for this compound is limited. The available information suggests that while the peptide itself shows rapid clearance and was well-tolerated in a small human imaging study, the trifluoroacetate salt form presents potential confounding factors for in vivo research and is less desirable for therapeutic development.

Logical Flow: Safety Assessment for Preclinical Development

References

- 1. researchgate.net [researchgate.net]

- 2. This compound () for sale [vulcanchem.com]

- 3. NB-64-68238-50mg | this compound Clinisciences [clinisciences.com]

- 4. This compound|MSDS [dcchemicals.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. 68Ga-cyc-DX600 PET/CT in ACE2-targeted tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 9. lifetein.com [lifetein.com]

- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. fluorocarbons.org [fluorocarbons.org]

- 13. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: DX600 TFA Handling

An detailed application note and protocol for researchers, scientists, and drug development professionals on the proper dissolution and storage of DX600 TFA.

Introduction

DX600 is a potent and highly specific synthetic peptide inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), with a reported inhibition constant (Ki) of 2.8 nM.[1][2] It is a 26-amino acid cyclic peptide containing a disulfide bridge between Cys6 and Cys17.[3][4] DX600 specifically inhibits ACE2 without cross-reacting with ACE, making it a valuable tool for cardiovascular research and for studying the renin-angiotensin system.[1][5] Its interaction with ACE2 has also led to its investigation as a potential viral entry inhibitor for viruses like SARS-CoV-2, which use ACE2 as a receptor.[6]

DX600 is typically supplied as a lyophilized powder containing trifluoroacetic acid (TFA) as a counterion from the purification process.[7][8] Proper reconstitution and storage are critical to maintain the peptide's stability, biological activity, and ensure experimental reproducibility. This document provides detailed protocols for the dissolution and storage of this compound.

Mechanism of Action: ACE2 Inhibition

DX600 exerts its function by binding to ACE2 and inhibiting its catalytic activity. ACE2 is a key enzyme in the renin-angiotensin system (RAS), where it converts the vasoconstrictor Angiotensin II into the vasodilator Angiotensin (1-7). By inhibiting ACE2, DX600 modulates this pathway.

References

- 1. Novel peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin I Converting Enzyme 2 (ACE-2) Inhibitor, DX 600 - 0.1 mg [eurogentec.com]

- 3. Cyclic 68Ga-Labeled Peptides for Specific Detection of Human Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. This compound | RAAS | TargetMol [targetmol.com]

- 6. bachem.com [bachem.com]

- 7. lifetein.com [lifetein.com]

- 8. lifetein.com [lifetein.com]

Application Notes and Protocols for DX600 TFA in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide.[1] Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common adaptive response to various stimuli such as hypertension and myocardial infarction, which can progress to heart failure.[2] Key signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, are critically involved in the development of cardiac hypertrophy.[2] DX600 TFA is a potent and selective small molecule inhibitor of the Raf/MEK/ERK signaling cascade, a central component of the MAPK pathway. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of cardiovascular disease to investigate its therapeutic potential.

Mechanism of Action

This compound selectively targets and inhibits the phosphorylation and activation of MEK1/2 (Mitogen-activated protein kinase kinase 1/2), thereby preventing the subsequent phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1/2). The ERK cascade is a well-established signaling pathway that regulates cell growth, proliferation, and survival.[2] In cardiomyocytes, sustained activation of this pathway by hypertrophic stimuli leads to the activation of transcription factors that drive the expression of genes associated with pathological hypertrophy. By inhibiting this pathway, this compound is hypothesized to attenuate the hypertrophic response and preserve cardiac function.

Below is a diagram illustrating the hypothesized mechanism of action of this compound within the Raf/MEK/ERK signaling pathway.

Caption: this compound inhibits the Raf/MEK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from representative in vitro and in vivo experiments evaluating the efficacy of this compound.

Table 1: In Vitro Anti-Hypertrophic Effects of this compound on Isolated Neonatal Rat Ventricular Myocytes (NRVMs)

| Treatment Group | Cell Surface Area (µm²) | β-MHC Relative Gene Expression | ANP Relative Gene Expression |

| Control (Vehicle) | 1502 ± 75 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| Phenylephrine (PE, 100 µM) | 2854 ± 150 | 8.5 ± 0.9 | 12.3 ± 1.5 |

| PE + this compound (1 µM) | 1658 ± 90 | 2.1 ± 0.3 | 3.5 ± 0.4 |

| PE + this compound (10 µM) | 1525 ± 80 | 1.2 ± 0.2 | 1.8 ± 0.3 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Transverse Aortic Constriction (TAC)

| Treatment Group | Heart Weight/Body Weight (mg/g) | Fractional Shortening (%) | Left Ventricular Mass (mg) |

| Sham + Vehicle | 3.8 ± 0.2 | 45 ± 3 | 85 ± 5 |

| TAC + Vehicle | 6.5 ± 0.4 | 28 ± 4 | 155 ± 10 |

| TAC + this compound (10 mg/kg/day) | 4.9 ± 0.3 | 38 ± 3 | 110 ± 8 |

| TAC + this compound (30 mg/kg/day) | 4.1 ± 0.2 | 42 ± 2 | 92 ± 6 |

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Hypertrophic Effects of this compound in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the isolation of NRVMs and their use to evaluate the anti-hypertrophic properties of this compound.

Materials:

-

1-2 day old Sprague-Dawley rat pups

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase Type II

-

Pancreatin

-

Percoll gradient

-

Phenylephrine (PE)

-

This compound

-

TRIzol reagent

-

qRT-PCR reagents and primers for β-MHC and ANP

-

Immunofluorescence staining reagents (α-actinin antibody)

Workflow Diagram:

Caption: Experimental workflow for in vitro NRVM hypertrophy assay.

Procedure:

-

NRVM Isolation:

-

Euthanize 1-2 day old rat pups and excise the hearts.

-

Mince the ventricular tissue and perform enzymatic digestion with collagenase and pancreatin.

-

Purify the cardiomyocytes from fibroblasts using a Percoll density gradient.

-

-

Cell Culture and Treatment:

-

Plate the isolated NRVMs on fibronectin-coated culture dishes.

-

After 24-48 hours, replace the medium with serum-free DMEM.

-

Treat the cells with phenylephrine (100 µM) to induce hypertrophy, with or without varying concentrations of this compound (e.g., 1 µM, 10 µM). Include a vehicle control group.

-

Incubate the cells for 48 hours.

-

-

Analysis of Hypertrophy:

-

Cell Size Measurement: Fix the cells and perform immunofluorescence staining for α-actinin. Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.

-

Gene Expression Analysis: Isolate total RNA using TRIzol reagent. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of hypertrophic marker genes such as β-myosin heavy chain (β-MHC) and atrial natriuretic peptide (ANP).

-

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Pressure-Overload Hypertrophy (Transverse Aortic Constriction - TAC)

This protocol details the surgical procedure for inducing pressure-overload cardiac hypertrophy in mice and the subsequent treatment with this compound.

Materials:

-

8-10 week old C57BL/6 mice

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Suture material

-

This compound formulated for in vivo delivery (e.g., in a solution for oral gavage or osmotic pump)

-

Echocardiography system

-

Phosphate-buffered saline (PBS)

-

Formalin

Workflow Diagram:

Caption: Experimental workflow for in vivo TAC mouse model.

Procedure:

-

Transverse Aortic Constriction (TAC) Surgery:

-

Anesthetize the mice and perform a thoracotomy to expose the aortic arch.

-

Ligate the transverse aorta between the brachiocephalic and left common carotid arteries using a suture tied around the aorta and a blunted needle (e.g., 27-gauge) to standardize the constriction.

-

Remove the needle to create a defined stenosis.

-

Close the chest and allow the animals to recover. Sham-operated animals will undergo the same procedure without the aortic ligation.

-

-

Treatment Administration:

-

Randomize the TAC-operated mice into treatment groups: vehicle control and this compound at different doses (e.g., 10 mg/kg/day and 30 mg/kg/day).

-

Administer the treatment daily via a suitable route (e.g., oral gavage) for a period of 4 weeks.

-

-

Assessment of Cardiac Function and Hypertrophy:

-

Echocardiography: Perform weekly echocardiograms to non-invasively assess cardiac function. Measure parameters such as left ventricular internal dimensions, wall thickness, and fractional shortening.

-

Terminal Analysis: At the end of the treatment period, euthanize the mice.

-

Excise the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio.

-

Fix a portion of the heart in formalin for histological analysis (e.g., hematoxylin and eosin staining, Masson's trichrome staining for fibrosis) and snap-freeze the remaining tissue for molecular analysis (e.g., Western blotting for ERK phosphorylation, qRT-PCR for hypertrophic markers).

-

Conclusion

This compound presents a promising tool for investigating the role of the Raf/MEK/ERK signaling pathway in cardiovascular disease. The protocols outlined above provide a framework for researchers to evaluate its potential as a therapeutic agent for pathological cardiac hypertrophy and heart failure. The use of both in vitro and in vivo models will allow for a comprehensive assessment of the efficacy and mechanism of action of this compound.

References

Application Notes and Protocols for Studying Diabetic Complications with Peptide X (TFA Salt)

Disclaimer: The compound "DX600 TFA" is not referenced in the available scientific literature. The following application notes and protocols are provided as a representative template for a hypothetical peptide inhibitor, hereafter referred to as "Peptide X," designed to target a key signaling pathway implicated in diabetic complications. These guidelines are intended for research purposes only and should be adapted based on the specific properties of the molecule under investigation.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a wide range of debilitating complications.[1][2] These complications are broadly categorized as microvascular (retinopathy, nephropathy, neuropathy) and macrovascular (cardiovascular disease, stroke).[3] A key pathological mechanism underlying many of these complications, particularly diabetic nephropathy, is the excessive deposition of extracellular matrix (ECM) proteins, leading to fibrosis.

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central mediator of fibrosis and is known to be aberrantly activated in diabetes.[4][5] TGF-β promotes the synthesis of ECM components like collagen and fibronectin while inhibiting their degradation. Peptide X is a hypothetical peptide antagonist designed to inhibit the TGF-β signaling pathway, making it a valuable tool for studying and potentially mitigating diabetic complications. These notes provide detailed protocols for utilizing Peptide X in both in vitro and in vivo models of diabetic complications.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[6][7] The activated TGFβRI phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Actin Alpha 2, Smooth Muscle).[5][6]

Peptide X is hypothesized to act as a competitive inhibitor, preventing the binding of TGF-β to its receptors, thereby attenuating the downstream fibrotic signaling cascade.

Quantitative Data Summary

The following tables represent expected outcomes from the successful application of the described protocols.

Table 1: In Vitro Efficacy of Peptide X in High Glucose-Treated Mesangial Cells

| Treatment Group | p-SMAD3 Levels (Relative to Control) | Collagen IV Expression (Relative to Control) | Cell Viability (%) |

| Normal Glucose (5 mM) | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 5 |

| High Glucose (30 mM) | 4.5 ± 0.5 | 5.2 ± 0.6 | 98 ± 4 |

| High Glucose + Peptide X (1 µM) | 1.8 ± 0.3 | 2.1 ± 0.4 | 99 ± 5 |

| High Glucose + Peptide X (10 µM) | 1.2 ± 0.2 | 1.3 ± 0.3 | 97 ± 6 |

Table 2: In Vivo Efficacy of Peptide X in a Streptozotocin (STZ)-Induced Diabetic Mouse Model

| Treatment Group | Blood Glucose (mg/dL) | Albumin-to-Creatinine Ratio (µg/mg) | Glomerular Fibrosis Score |

| Non-Diabetic Control | 110 ± 15 | 25 ± 5 | 0.5 ± 0.2 |

| Diabetic (STZ) + Vehicle | 450 ± 50 | 150 ± 20 | 3.8 ± 0.5 |

| Diabetic (STZ) + Peptide X (1 mg/kg) | 440 ± 60 | 95 ± 15 | 2.5 ± 0.4 |

| Diabetic (STZ) + Peptide X (5 mg/kg) | 460 ± 55 | 60 ± 10 | 1.2 ± 0.3 |

Experimental Protocols

Protocol 1: In Vitro Assessment of Peptide X in a Model of Diabetic Nephropathy

This protocol uses cultured renal mesangial cells exposed to high glucose to mimic the hyperglycemic state of diabetes.

1. Cell Culture and Treatment:

-

Culture human renal mesangial cells (HRMC) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum.

-

Once cells reach 70-80% confluency, serum-starve them for 24 hours.

-

Divide cells into experimental groups:

-

Normal Glucose (NG): 5 mM D-glucose.

-

High Glucose (HG): 30 mM D-glucose.

-

HG + Peptide X: 30 mM D-glucose with varying concentrations of Peptide X (e.g., 0.1, 1, 10 µM).

-

-

Incubate cells for 48-72 hours.

2. Western Blot for p-SMAD3 and Collagen IV:

-

Lyse cells and collect protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-SMAD3, total SMAD3, Collagen IV, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density.

3. MTT Assay for Cell Viability:

-

After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vivo Assessment of Peptide X in a Diabetic Mouse Model

This protocol uses streptozotocin (STZ) to induce type 1 diabetes in mice, a common model for studying diabetic complications.[8]

1. Induction of Diabetes:

-

Use 8-week-old male mice (e.g., C57BL/6 or CD-1 strain).

-

Induce diabetes with multiple low-dose injections of STZ (e.g., 50 mg/kg, intraperitoneally) for 5 consecutive days.

-

Monitor blood glucose levels from tail vein blood. Mice with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.

2. Animal Grouping and Treatment:

-

Randomly assign diabetic mice to the following groups (n=8-10 per group):

-

Non-Diabetic Control + Vehicle.

-

Diabetic + Vehicle.

-

Diabetic + Peptide X (low dose, e.g., 1 mg/kg/day).

-

Diabetic + Peptide X (high dose, e.g., 5 mg/kg/day).

-

-

Administer Peptide X or vehicle daily via an appropriate route (e.g., subcutaneous injection or osmotic minipump) for 8-12 weeks.

-

Monitor body weight and blood glucose weekly.

3. Assessment of Renal Function and Fibrosis:

-

At the end of the treatment period, place mice in metabolic cages to collect 24-hour urine samples.

-

Measure urinary albumin and creatinine to determine the albumin-to-creatinine ratio (ACR), a marker of kidney damage.

-

Euthanize the animals and perfuse the kidneys with saline.

-

Fix one kidney in 10% formalin for histological analysis (e.g., Periodic acid-Schiff and Masson's trichrome staining) to assess glomerular fibrosis.

-

Snap-freeze the other kidney for molecular analysis (e.g., Western blot for TGF-β pathway proteins).

References

- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diabetes-Related Macrovascular Complications Are Associated With an Increased Risk of Diabetic Microvascular Complications: A Prospective Study of 1518 Patients With Type 1 Diabetes and 20 802 Patients With Type 2 Diabetes in the UK Biobank - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Function of the TGFβ Signaling Pathway in Connective Tissue Diseases: From Biology to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 6. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of the TGF-β1 signaling pathway in the process of amelogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of in vitro and in vivo Anti-Diabetic, Anti-Hyperlipidemic and Anti-Oxidant Activity of Flower Crude Extract and Solvent Fractions of Hagenia Abyssinica (Rosaceae) - PMC [pmc.ncbi.nlm.nih.gov]

DX600 TFA: A Potent Tool for Investigating SARS-CoV-2 Entry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical first step for infection and the subsequent pathogenesis of COVID-19. This process is primarily mediated by the interaction between the viral spike (S) protein and the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3][4][5] The development of specific inhibitors that can block this interaction is paramount for both studying the mechanisms of viral entry and for developing potential therapeutic interventions. DX600 is a selective and potent peptide inhibitor of ACE2, making it a valuable tool for SARS-CoV-2 research.[6][7] These application notes provide a comprehensive overview of DX600's utility in this context, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in relevant experimental assays.

Mechanism of Action

DX600 is a synthetic peptide that specifically binds to the enzymatic pocket of ACE2 with high affinity.[6][7] By occupying this site, DX600 effectively prevents the SARS-CoV-2 spike protein from binding to ACE2, thereby inhibiting viral entry into the host cell.[8][9] This inhibitory action is highly selective for ACE2, with no significant cross-reactivity with Angiotensin-Converting Enzyme (ACE).[6] The mechanism is described as a mixed competitive and non-competitive type of inhibition.[7]

Quantitative Data

The following table summarizes the available quantitative data for DX600's inhibitory activity.

| Parameter | Value | Assay Type | Source |

| Ki (Inhibition Constant) | 2.8 nM | Enzyme Kinetics | [7][10] |

| KD (Dissociation Constant) | 1.3 nM | - | [6] |

| IC50 (ACE2 Inhibition) | 113.6 nM | In vitro ACE2 activity assay | [6] |

Note: Further studies are required to determine the specific IC50 or EC50 values of DX600 in SARS-CoV-2 pseudovirus or live virus entry assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SARS-CoV-2 entry pathway and a general workflow for assessing the inhibitory potential of DX600.

Caption: SARS-CoV-2 entry pathway and the inhibitory action of DX600.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of SARS-CoV-2 entry into cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural understanding of SARS-CoV-2 virus entry to host cells [frontiersin.org]

- 4. Mechanisms of SARS-CoV-2 entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Functional Basis of SARS-CoV-2 Entry by Using Human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic 68Ga-Labeled Peptides for Specific Detection of Human Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Spike Inhibitors against SARS-CoV-2 Infection [mdpi.com]

- 9. prosci-inc.com [prosci-inc.com]

- 10. A novel ACE2 decoy for both neutralization of SARS-CoV-2 variants and killing of infected cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of DX600 Tfa

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of DX600 Tfa in animal models, including its mechanism of action, pharmacological effects, and detailed experimental protocols. This compound is a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), making it a valuable tool for studying the renin-angiotensin system (RAS) and its role in various physiological and pathological processes.

Application Notes

1. Introduction to this compound

This compound is a synthetic cyclic peptide that acts as a highly selective inhibitor of ACE2.[1][2] It binds to ACE2 with nanomolar affinity, having a dissociation constant (KD) of 1.3 nM and an inhibitory constant (Ki) of 2.8 nM for recombinant human ACE2.[1][2][3] A key feature of this compound is its high selectivity for ACE2 over the related angiotensin-converting enzyme (ACE), with over 100-fold greater affinity for ACE2.[3] This specificity makes it a superior pharmacological tool for investigating the precise functions of ACE2 in vivo without the confounding effects of non-specific RAS modulation.[3] The trifluoroacetic acid (TFA) salt form enhances the peptide's solubility and stability.[3]

2. Mechanism of Action

This compound exerts its inhibitory effect by binding to the catalytic domain of ACE2, thereby blocking the access of its substrates.[3] ACE2 is a critical enzyme in the renin-angiotensin system, responsible for converting angiotensin II to angiotensin-(1-7). By inhibiting ACE2, this compound effectively amplifies angiotensin II signaling. This modulation of the RAS pathway has significant implications for various physiological processes, including blood pressure regulation, cardiovascular function, and inflammatory responses.

Caption: Mechanism of action of this compound in the renin-angiotensin system.

3. Pharmacological Effects and Preclinical Findings

In vivo studies in animal models have demonstrated significant physiological effects of this compound administration, primarily related to its inhibition of ACE2.

-

Cardiovascular Effects: In diabetic rodent models, administration of this compound has been shown to exacerbate left ventricular dysfunction.[3] This is characterized by a 38% increase in end-systolic volume and a 22% reduction in ejection fraction compared to control animals.[3] These effects are associated with a 2.5-fold increase in cardiac NOX activity, which promotes oxidative stress and fibrosis.[3]

-

Thrombosis: In a rat model of thrombosis, intravenous administration of this compound resulted in a 30% increase in thrombus weight, suggesting that ACE2 plays an antithrombotic role.[1][4]

-

Vascular Repair: this compound has been observed to impair vascular repair mediated by endothelial progenitor cells, leading to a 45% reduction in neovascularization in ischemic limbs.[3]

-

Viral Entry: this compound has been shown to block the entry of pseudotyped SARS-CoV-2 into human embryonic stem cell-derived cardiomyocytes by up to 90%.[3] This is achieved through competitive binding to the receptor-binding domain (RBD) of the viral spike protein, preventing its engagement with ACE2.[3]

4. Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies involving this compound administration in animal models.

Table 1: In Vivo Administration of this compound in a Diabetic Rat Model

| Parameter | Value | Reference |

| Animal Model | Streptozotocin-treated diabetic rats | [1][4] |

| Dosage | 5 µg/kg/day | [1][4] |

| Administration Route | Intraperitoneal (i.p.) | [1][4] |

| Frequency | Daily | [1][4] |

| Duration | 4 weeks | [1][4] |

| Key Finding | Increased cardiac and renal NOX activity | [1][4] |

Table 2: In Vivo Administration of this compound in a Thrombosis Rat Model

| Parameter | Value | Reference |

| Animal Model | Thrombosis model in rats | [1][4] |

| Dosage | 0.1 µmol/L/kg | [1][4] |

| Administration Route | Intravenous (i.v.) | [1][4] |

| Key Finding | 30% increase in thrombus weight | [1][4] |

Table 3: Cardiovascular Effects of this compound in Diabetic Rodents

| Parameter | Change | Reference |

| End-systolic volume | +38% | [3] |

| Ejection fraction | -22% | [3] |

| Cardiac NOX activity | +2.5-fold | [3] |

5. Physicochemical Properties and Storage

| Property | Details | Reference |

| Molecular Weight | 3,074.33 Da (as TFA salt) | [3] |

| Solubility | 10 mM in DMSO, 100 mg/mL in water (with ultrasonication) | [3] |

| Storage (Lyophilized) | -20°C for up to three years | [3] |

| Storage (in Solution) | -80°C for up to one year | [3] |

Experimental Protocols

Protocol 1: Administration of this compound in a Streptozotocin-Induced Diabetic Rat Model

This protocol describes the induction of diabetes in rats and the subsequent administration of this compound to study its effects on cardiovascular function.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Glucose meter and test strips

-

Animal handling and injection equipment

Procedure:

-

Induction of Diabetes:

-

Acclimate male Sprague-Dawley rats for at least one week.

-

Fast the rats overnight before STZ injection.

-

Prepare a fresh solution of STZ in cold citrate buffer.

-

Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg).

-

Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

-

-

Preparation of this compound Solution:

-

Reconstitute lyophilized this compound in sterile saline to the desired stock concentration.

-

Further dilute the stock solution with sterile saline to achieve the final injection concentration for a dosage of 5 µg/kg/day.

-

-

Administration of this compound:

-

Divide the diabetic rats into a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Administer this compound (5 µg/kg/day) or vehicle via i.p. injection daily for 4 weeks.

-

-

Monitoring and Analysis:

-

Monitor animal weight and blood glucose levels regularly.

-

At the end of the 4-week treatment period, perform echocardiography to assess cardiovascular function (e.g., ejection fraction, end-systolic volume).

-

Collect heart and kidney tissues for analysis of NOX activity and fibrosis.

-

Caption: Experimental workflow for the diabetic rat model.

Protocol 2: Administration of this compound in a Rat Thrombosis Model

This protocol outlines the procedure for inducing thrombosis in rats and evaluating the effect of this compound.

Materials:

-

Anesthetic agent (e.g., ketamine/xylazine)

-

Surgical instruments

-

Ferric chloride (FeCl3) solution

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Intravenous catheterization equipment

Procedure:

-

Animal Preparation:

-

Anesthetize the rat according to approved institutional protocols.

-

Surgically expose the carotid artery.

-

Place an intravenous catheter for drug administration.

-

-

This compound Administration:

-

Administer a single intravenous (i.v.) bolus of this compound at a dosage of 0.1 µmol/L/kg. The control group receives a corresponding volume of sterile saline.

-

-

Induction of Thrombosis:

-

Apply a filter paper saturated with FeCl3 solution (e.g., 10%) to the exposed carotid artery for a defined period (e.g., 5 minutes) to induce endothelial injury and thrombus formation.

-

-

Measurement of Thrombus:

-

After a set time post-injury, excise the arterial segment containing the thrombus.

-

Measure the weight of the thrombus.

-

-

Data Analysis:

-

Compare the thrombus weight between the this compound-treated group and the control group to determine the effect of ACE2 inhibition on thrombosis.

-

Caption: Logical relationship of this compound administration and thrombosis.

References

Application Notes and Protocols for DX600 Tfa in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry and concentration ranges for the specific Angiotensin-Converting Enzyme 2 (ACE2) inhibitor, DX600, in preclinical Tfa (trifluoroacetate) studies. This document includes summaries of quantitative data, detailed experimental protocols derived from published research, and visualizations of key biological pathways and workflows.

Introduction to DX600

DX600 is a potent and selective peptide inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS).[1][2][3] It exhibits high affinity for ACE2 with a dissociation constant (KD) of 1.3 nM and an inhibition constant (Ki) of 2.8 nM.[1] DX600 does not show cross-reactivity with Angiotensin-Converting Enzyme (ACE).[1] Due to its specific inhibition of ACE2, DX600 is a valuable tool for investigating the physiological and pathological roles of this enzyme. DX600 is often supplied as a trifluoroacetate (Tfa) salt, a common counterion resulting from peptide synthesis. While generally not interfering with biological assays, researchers should be aware of its presence and can perform salt exchange if necessary.

Quantitative Data Summary

The following tables summarize the reported dosimetry and concentration ranges for DX600 in various preclinical studies.

Table 1: In Vitro DX600 Concentrations and Effects

| Cell Type | Concentration | Observed Effect | Reference |

| Recombinant Human ACE2 | 1 µM | 47% inhibition of rhACE2 activity (pIC50 of 8.0) | MedChemExpress |

| Human Mononuclear Cells (MNCs) | 10 µM | 42% inhibition of ACE2 activity | MedChemExpress |

| NR8383 (rat alveolar macrophage) | 100 nM | Decrease in cell growth and increase in TNF-α and IL-6 in the presence of LPS | MedChemExpress |

Table 2: In Vivo DX600 Dosimetry and Effects

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Rat | 5 µg/kg/day | Intraperitoneal (i.p.) | Exacerbation of diabetes-induced cardiovascular dysfunction | MedChemExpress |

| Rat | 0.1 µmol/L/kg | Intravenous (i.v.) | 30% increase in thrombus weight in a thrombosis model | The Repurposed ACE2 Inhibitors |

Experimental Protocols

The following are generalized protocols for key experiments involving DX600, based on available literature. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro ACE2 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of DX600 on ACE2 activity in a cell-free system.

Materials:

-

Recombinant Human ACE2 (rhACE2)

-

DX600 Tfa

-

Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Serially dilute DX600 to the desired concentrations in assay buffer.

-

In a 96-well plate, add rhACE2 to each well.

-

Add the diluted DX600 or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage and determine the percent inhibition by DX600 at each concentration.

-

Plot the percent inhibition against the logarithm of DX600 concentration to determine the IC50 value.

Cell-Based Assay for Cytokine Secretion (TNF-α and IL-6)

This protocol outlines a method to assess the effect of DX600 on cytokine secretion from cultured cells.

Materials:

-

NR8383 cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, antibiotics)

-

This compound

-

Lipopolysaccharide (LPS)

-

24-well cell culture plates

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed NR8383 cells in a 24-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a working solution of this compound in cell culture medium.

-

Pre-treat the cells with DX600 (e.g., 100 nM) for a specified duration (e.g., 4 hours).

-

Stimulate the cells with LPS to induce cytokine production.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Analyze the data to determine the effect of DX600 on cytokine secretion.

In Vivo Model of Cardiovascular Dysfunction

This protocol provides a general framework for studying the effects of DX600 in a rat model of cardiovascular dysfunction.

Materials:

-

Sprague-Dawley rats (or other appropriate strain)

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Anesthetic

-

Echocardiography equipment

Procedure:

-

Induce cardiovascular dysfunction in rats through an appropriate method (e.g., induction of diabetes with streptozotocin).

-

Acclimate the animals and divide them into experimental groups (e.g., control, DX600-treated).

-

Prepare a sterile solution of this compound for injection.

-

Administer DX600 (e.g., 5 µg/kg/day) or vehicle control via the desired route (e.g., intraperitoneal injection) for the specified duration of the study.

-

Monitor the animals regularly for signs of distress and changes in physiological parameters.

-

At the end of the study, perform echocardiography under anesthesia to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Collect blood and tissue samples for further analysis (e.g., biomarker levels, histological examination).

Visualizations

The following diagrams illustrate the ACE2 signaling pathway and a typical experimental workflow.

Caption: ACE2 Signaling Pathway and the inhibitory action of DX600.

Caption: General experimental workflows for in vitro and in vivo DX600 studies.

References

Application Notes and Protocols for ACE2 Activity Assays Using DX600 Tfa as a Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for utilizing the selective ACE2 inhibitor, DX600 Tfa, as a negative control in angiotensin-converting enzyme 2 (ACE2) activity assays. The following information is intended to guide researchers in accurately measuring ACE2 activity and in the screening of potential ACE2 modulators.

Introduction

Angiotensin-converting enzyme 2 (ACE2) is a key zinc metallopeptidase and a central component of the Renin-Angiotensin System (RAS). It primarily catalyzes the conversion of angiotensin II to angiotensin-(1-7), playing a critical role in cardiovascular function, and has been identified as the functional receptor for the spike protein of several coronaviruses, including SARS-CoV-2. Consequently, the modulation of ACE2 activity is a significant area of research for therapeutic interventions in cardiovascular diseases and viral infections.

Accurate determination of ACE2 activity in biological samples or in high-throughput screening (HTS) campaigns requires specific and reliable controls. This compound is a potent and selective peptide inhibitor of ACE2 with a dissociation constant (KD) of 1.3 nM.[1][2] It does not exhibit cross-reactivity with angiotensin-converting enzyme (ACE), making it an excellent tool for differentiating ACE2-specific activity from that of other proteases.[1][2][3] These notes provide protocols for fluorometric ACE2 activity assays, utilizing this compound to establish a baseline for inhibition.

Quantitative Data Summary

The inhibitory activity of this compound on ACE2 has been characterized across various experimental conditions. The following tables summarize the quantitative data for easy reference and comparison.

Table 1: Inhibitory Potency of this compound against ACE2

| Parameter | Value | Species/Cell Type | Reference |

| KD | 1.3 nM | Not Specified | [1][2] |

| pIC50 | 8.0 | Recombinant Human ACE2 (rhACE2) | [4] |

| IC50 | 0.235 ± 0.01 µg/mL | Not Specified | [5] |

Table 2: Percentage Inhibition of ACE2 Activity by this compound

| This compound Concentration | Percent Inhibition | Species/Cell Type | Reference |

| 1 µM | 47% | Recombinant Human ACE2 (rhACE2) | [1][4] |

| 10 µM | 42% | Human Mononuclear Cells (MNCs) | [1][4] |

| 0.1 µg/mL | 40.36% | Not Specified | |

| 1 µg/mL | 62.72% | Not Specified | |

| 10 µg/mL | 86.15% | Not Specified | |

| 100 µg/mL | 94.14% | Not Specified |

Note on Species Specificity: It is important to note that the linear form of DX600 effectively blocks human ACE2 activity but may have different affinities for mouse ACE2.[6][7][8] Researchers working with murine models should consider this variability.

Experimental Protocols

The following are detailed protocols for conducting a fluorometric ACE2 activity assay using a synthetic, quenched fluorescent peptide substrate. This type of assay is commonly used in academic and industrial settings for its sensitivity and suitability for high-throughput applications.

Protocol 1: General Fluorometric ACE2 Activity Assay

This protocol is a generalized procedure adaptable for purified enzymes, cell lysates, or tissue homogenates.

Materials:

-

ACE2 Source: Recombinant ACE2, cell lysates, or tissue homogenates

-

This compound: Stock solution prepared in an appropriate solvent (e.g., water)

-

ACE2 Assay Buffer: 75 mM Tris-HCl (pH 7.5), 1 M NaCl, 0.5 mM ZnCl2.[9] Some protocols suggest a pH of 6.8.[6]

-

Fluorogenic ACE2 Substrate: e.g., Mca-YVADAPK(Dnp) or similar intramolecularly quenched substrate. Stock solution prepared in DMSO.

-

Protease Inhibitor Cocktail (optional but recommended for lysates/homogenates): To prevent non-specific protein degradation.

-

96-well black, flat-bottom microplate: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~320-330 nm and emission at ~390-420 nm.[6][10][11]

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Angiotensin-converting Enzyme (ACE) Inhibitor | DC Chemicals [dcchemicals.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.cn [abcam.cn]

- 11. eurogentec.com [eurogentec.com]

Application Notes & Protocols for the Detection of DX600 Tfa in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of DX600, a peptide inhibitor of angiotensin-converting enzyme 2 (ACE2), in biological matrices.[1][2] The methods described herein are particularly relevant for pharmacokinetic, pharmacodynamic, and toxicological studies in the context of drug development.

Application Notes

Introduction to DX600 and Analytical Challenges

DX600 is a potent and specific peptide inhibitor of ACE2, with a Ki of 2.8 nM.[2] As a peptide therapeutic, its quantification in biological samples such as plasma, serum, or tissue homogenates presents unique challenges compared to small molecule drugs. These challenges include susceptibility to enzymatic degradation, potential for adsorption to surfaces, and the complexity of the biological matrix, which can interfere with analysis.[3][4] The trifluoroacetate (Tfa) salt form of DX600 also necessitates consideration of the counter-ion's potential impact on analysis and its own detection if required.

Recommended Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and specific quantification of DX600 in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method. This technique offers high selectivity by separating the analyte from matrix components chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. LC-MS/MS is widely used for the analysis of peptide drugs in complex biological matrices.[3][5]

Key Advantages of LC-MS/MS for DX600 Analysis:

-

High Sensitivity: Achieves low limits of quantification (LOQ) necessary for pharmacokinetic studies.

-

High Specificity: Minimizes interference from endogenous matrix components.

-

Wide Dynamic Range: Accurately measures a broad range of concentrations.

-

Versatility: Adaptable to various biological matrices.

Experimental Protocols

Protocol 1: Quantification of DX600 in Human Plasma using LC-MS/MS

This protocol outlines a method for the extraction and quantification of DX600 from human plasma.

1. Materials and Reagents:

-

DX600 reference standard

-

Internal Standard (IS): A stable isotope-labeled version of DX600 or a structurally similar peptide.

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Trifluoroacetic acid (TFA), LC-MS grade[6]

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

2. Sample Preparation: Solid Phase Extraction (SPE)

SPE is employed to extract DX600 from the plasma matrix and remove interfering substances.[7]

-

Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% FA in water.

-

Loading: To 100 µL of plasma sample, add the internal standard. Load the entire volume onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% FA in water, followed by 1 mL of 20% ACN in water.

-

Elution: Elute DX600 and the IS with 1 mL of 5% ammonium hydroxide in 80:20 ACN:water.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).

3. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[8]

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column for peptide analysis (e.g., C18, 100 Å, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Table 1: HPLC Gradient for DX600 Analysis

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 3.0 | 30 | 70 |

| 3.1 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for DX600 and the IS. The exact m/z values will need to be determined by direct infusion of the reference standards.

-

Table 2: Hypothetical MRM Transitions for DX600 and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DX600 | [To be determined] | [To be determined] | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] |

4. Data Analysis:

-